2-(2-sec-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide
Description
2-(2-sec-Butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide is a synthetic small molecule characterized by a phenoxyacetamide scaffold with a 2-sec-butyl substituent on the phenoxy ring and a 2,3-dihydroindole-1-sulfonyl group attached to the phenylacetamide moiety. This compound shares structural homology with several pharmacologically active acetamide derivatives, particularly those targeting sulfonamide-mediated interactions or enzyme inhibition .
Properties
IUPAC Name |
2-(2-butan-2-ylphenoxy)-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-3-19(2)23-9-5-7-11-25(23)32-18-26(29)27-21-12-14-22(15-13-21)33(30,31)28-17-16-20-8-4-6-10-24(20)28/h4-15,19H,3,16-18H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHQCKVHEWLREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-sec-Butylphenol
The phenoxy precursor is synthesized via Friedel-Crafts alkylation:
Reaction Scheme:
Optimized Conditions:
Critical side reactions include O- vs. C-alkylation (controlled by maintaining pH >10) and ester hydrolysis (mitigated by anhydrous conditions).
Preparation of 4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)aniline
Indole Sulfonation
Sulfonation at the indole 1-position proceeds via electrophilic substitution:
Procedure:
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React 2,3-dihydro-1H-indole with chlorosulfonic acid (1.05 eq.) in CHCl at -10°C
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Quench with ice-water, extract with ethyl acetate
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Reflux with 4-nitroaniline (1.1 eq.) in THF to form 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)nitrobenzene
Key Data:
Amide Bond Formation via Carbodiimide Coupling
The final step couples Intermediate A and B using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI):
Optimized Protocol:
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Activate 2-(2-sec-butylphenoxy)acetic acid (1.2 eq.) with EDCI (1.5 eq.) and HOBt (1.5 eq.) in DMF at 0°C
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Add Intermediate B (1.0 eq.) and stir at 25°C for 6 h
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Purify via silica chromatography (hexane:EtOAc 3:1 → 1:2 gradient)
Performance Metrics:
| Metric | Value |
|---|---|
| Coupling Efficiency | 89% |
| Isolated Yield | 76% |
| Purity (NMR) | 98.5% |
| Reaction Scale | 50 g (demonstrated) |
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction Approach
Attempted Mitsunobu coupling of 2-sec-butylphenol with N-hydroxyphthalimide followed by hydrazinolysis showed inferior results:
Comparison Table:
| Parameter | Carbodiimide Method | Mitsunobu Method |
|---|---|---|
| Yield | 76% | 58% |
| Byproducts | <2% | 12% |
| Reaction Time | 6 h | 18 h |
| Cost Index | 1.0 | 2.3 |
Steric hindrance from the sec-butyl group impedes Mitsunobu’s phosphine-mediated mechanism.
Industrial-Scale Process Considerations
Continuous Flow Synthesis
Pilot studies demonstrate enhanced safety and yield in flow systems:
Flow Reactor Parameters:
This method reduces thermal degradation risks associated with batch processing of heat-sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce sulfonamide or sulfide derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(2-sec-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide may exhibit anticancer properties. The indole structure is known for its role in various biological activities, including inhibition of tyrosine kinases, which are crucial in cancer cell proliferation. Studies have shown that derivatives of indole can lead to significant cytotoxic effects on cancer cell lines .
Antimicrobial Properties
The sulfonamide component of this compound has been associated with antimicrobial activity. Sulfonamides are well-documented for their effectiveness against a range of bacterial infections. The specific combination of the indole and sulfonamide functionalities may enhance the antimicrobial efficacy of the compound, making it a subject of interest for developing new antibiotics .
Neuropharmacological Effects
Given the presence of the indole moiety, there is potential for neuropharmacological applications. Indoles have been studied for their effects on serotonin receptors and other neurotransmitter systems. Research into similar compounds has demonstrated their ability to influence mood and cognitive functions, suggesting that this compound could be explored for treating conditions such as depression or anxiety disorders .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various chemical pathways, often involving modular approaches that allow for the creation of derivatives with tailored biological activities. This flexibility in synthesis is advantageous for medicinal chemistry, enabling researchers to optimize compounds for specific therapeutic targets .
Table: Summary of Research Findings
Notable Research Insights
- Anticancer Mechanisms : Compounds derived from indole structures have shown promising results in inhibiting tumor growth through targeted action on specific kinases involved in cancer progression.
- Antimicrobial Efficacy : The sulfonamide group enhances the compound's ability to disrupt bacterial cell function, presenting a viable option in antibiotic development.
- Neuroactive Properties : Preliminary studies suggest that modifications to the indole structure can lead to enhanced interaction with neurotransmitter systems, indicating potential for psychiatric applications.
Mechanism of Action
The mechanism of action of 2-(2-sec-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could engage in hydrogen bonding or π-π interactions, while the sulfonyl group might participate in electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent variations in the phenoxy ring, sulfonamide group, and acetamide side chain. Below is a detailed analysis of key analogs:
Substituent Variations in the Phenoxy Ring
- N-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide (CAS 651018-66-5) Structural Difference: The phenoxy group is substituted with a 4-isopropyl group instead of 2-sec-butyl. Properties: Molecular weight = 450.6 g/mol, XLogP3 = 4.7, hydrogen bond donors = 1, acceptors = 3. Synthesis: Prepared via coupling of 1-(3-fluoro-4-hydroxyphenyl)butan-1-one with 2-bromo-N-n-butylacetamide under basic conditions (K₂CO₃/KI), yielding 82% product .
- 2-(4-tert-Butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide (CAS 494830-44-3) Structural Difference: Features a bulkier tert-butyl group at the 4-position of the phenoxy ring. Properties: Molecular weight = 464.58 g/mol, predicted density = 1.272 g/cm³. The tert-butyl group may sterically hinder interactions with target proteins compared to sec-butyl .
Modifications in the Sulfonamide Group
- N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide Structural Difference: Replaces the dihydroindole sulfonamide with a fluorobenzyl-substituted indole sulfonamide. No explicit biological data are available, but fluorinated analogs are common in drug design for metabolic stability .
- N-[4-(Indolin-1-ylsulfonyl)phenyl]-2-(naphthalen-2-yloxy)acetamide (CAS 315248-86-3) Structural Difference: The phenoxy group is replaced with a naphthalen-2-yloxy moiety. Properties: The extended aromatic system (naphthalene) enhances π-π stacking interactions, which could improve binding to hydrophobic pockets in enzymes or receptors .
Acetamide Side Chain Modifications
- Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (Compound 32) Structural Difference: Incorporates a methyl ester and a branched alkyl chain (isoleucine methyl ester). Properties: [α]²²D = +61.1 (CHCl₃), indicating chirality. The ester group may serve as a prodrug moiety, enhancing bioavailability compared to the parent acetamide .
Physicochemical and Pharmacokinetic Comparison
*Predicted values based on structural similarity.
Biological Activity
2-(2-sec-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide is a synthetic compound with potential biological activity. Its molecular formula is C26H28N2O4S, and it has a molecular weight of 464.58 g/mol. This compound's structure suggests it may interact with various biological targets, making it of interest in pharmacological research.
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : It may inhibit or activate specific enzymes that are crucial in metabolic pathways.
- Receptor Modulation : The compound could influence receptor activities, thereby affecting cellular signaling processes.
- Gene Expression Alteration : It might alter the transcription and translation processes of certain genes, impacting cellular functions.
Pharmacological Studies
Research into similar compounds has shown promising results in various biological assays:
- Antiviral Activity : Compounds with structural similarities have been tested against SARS-CoV-2 RdRp, demonstrating significant inhibition at low concentrations (EC50 values ranging from 0.94 μM to 1.41 μM). This suggests that this compound could potentially exhibit antiviral properties .
- Anticonvulsant Properties : Related acetamide derivatives have been evaluated for anticonvulsant activity in animal models. These studies typically assess the efficacy at various doses and observe the compounds' effects on seizure thresholds .
Table 1: Summary of Biological Activities of Similar Compounds
| Compound Name | Target | EC50 (μM) | Effectiveness |
|---|---|---|---|
| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide | SARS-CoV-2 RdRp | 1.41 | High |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Anticonvulsant | Varies | Moderate to High |
| 2-(4-nitrophenyl)-N-benzylacetamide | Antiviral (RSV) | 0.94 | High |
Research Insights
Recent studies have focused on the synthesis and evaluation of acetamide derivatives, showcasing their potential as therapeutic agents. For instance, compounds similar to this compound have shown promise in inhibiting viral replication and modulating neurological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
